molecular formula C20H24N2O2S B2438305 N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1796961-73-3

N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No. B2438305
CAS RN: 1796961-73-3
M. Wt: 356.48
InChI Key: YWLRLNVCARRECZ-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide” is a complex organic compound. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The compound also has a carboxamide group (-CONH2), a phenyl group (C6H5-), and a methoxybenzyl group (C8H9O-) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the seven-membered thiazepane ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The carboxamide group could participate in condensation or hydrolysis reactions, while the phenyl group could undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Characterization

Research in organic chemistry often explores the synthesis and characterization of complex molecules for potential therapeutic or material applications. For instance, studies on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which involve reactions with compounds similar in structure to "N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide," have been reported. These synthetic routes are characterized by their potential cytotoxic activities against various cell lines, indicating their relevance in drug discovery and development (Hassan, Hafez, & Osman, 2014).

Protective Groups in Peptide Synthesis

In peptide synthesis, protecting groups such as those related to "this compound" are crucial. These groups protect functional groups from undesired reactions during the synthesis process. For example, the development of carboxamide protecting groups showcases innovative strategies to safeguard the carboxamide functionality in complex organic molecules during synthetic procedures. Such advancements enable the synthesis of delicate molecules, including peptides and nucleotides, under less harsh conditions, contributing significantly to the field of medicinal chemistry and drug design (Muranaka, Ichikawa, & Matsuda, 2011).

Mechanism of Action

Target of Action

The compound N-(4-methoxybenzyl)-7-phenyl-1,4-thiazepane-4-carboxamide is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes in their activity. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways related to Alzheimer’s disease. By interacting with β-secretase, it influences the amyloidogenic pathway, reducing the formation of Aβ plaques . Its interaction with GSK3β affects the tau protein phosphorylation pathway, reducing the formation of neurofibrillary tangles . These effects on multiple pathways underline its potential as a disease-modifying therapy for AD.

Result of Action

The compound’s action results in a decrease in Aβ formation and tau phosphorylation in cellular models of Alzheimer’s disease . This leads to a reduction in the formation of Aβ plaques and neurofibrillary tangles, two of the main pathological features of AD . These molecular and cellular effects suggest that the compound could have potential therapeutic benefits in AD.

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures. This could include avoiding inhalation or contact with skin or eyes, and using the compound only in well-ventilated areas .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity, investigating its potential biological effects, and optimizing its synthesis .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-18-9-7-16(8-10-18)15-21-20(23)22-12-11-19(25-14-13-22)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLRLNVCARRECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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